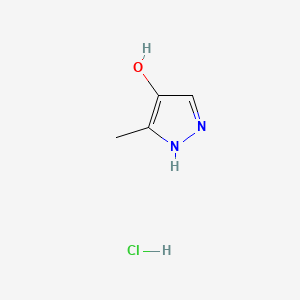

3-methyl-1H-pyrazol-4-ol;hydrochloride

Description

Significance of Pyrazole (B372694) Core Structures in Contemporary Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. researchgate.netglobalresearchonline.netnih.gov Its "privileged scaffold" status stems from its ability to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities. researchgate.netnih.gov Academic and industrial researchers have extensively investigated pyrazole derivatives, revealing their potential as anti-inflammatory, anticancer, antimicrobial, analgesic, anticonvulsant, and antiviral agents. researchgate.netnih.govnih.gov

The presence of the pyrazole nucleus in numerous FDA-approved drugs underscores its therapeutic importance. nih.govnih.gov Notable examples include the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and the anti-obesity drug rimonabant. nih.gov The versatility of the pyrazole core allows for structural modifications at various positions, enabling chemists to fine-tune the compound's physicochemical properties and biological activity. This adaptability makes it a focal point in the development of new therapeutic agents and functional materials. globalresearchonline.netnih.gov

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anti-inflammatory | Arthritis, Pain Management |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology (e.g., Epilepsy) |

Overview of 3-methyl-1H-pyrazol-4-ol within the Context of Pyrazolone (B3327878) and Pyrazole Chemistry

To understand the specific nature of 3-methyl-1H-pyrazol-4-ol, it is essential to place it within the broader families of pyrazole and pyrazolone chemistry.

Pyrazole: The parent structure, pyrazole, is an aromatic heterocycle. Its derivatives are synthesized through various methods, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or other suitable precursors. nih.govresearchgate.net The compound , 3-methyl-1H-pyrazol-4-ol, is a substituted pyrazole, featuring a methyl group at position 3 and a hydroxyl (-OH) group at position 4.

Pyrazolone: Pyrazolones are derivatives of pyrazole that contain a carbonyl (C=O) group and can be considered keto forms of hydroxypyrazoles. wikipedia.org They are a historically significant class of compounds, with the first synthesis reported by Ludwig Knorr in 1883. wikipedia.orgresearchgate.net This synthesis, involving the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), produced 1-phenyl-3-methyl-5-pyrazolone, a compound that paved the way for some of the earliest synthetic pharmaceuticals, like the analgesic antipyrine (B355649) (phenazone). wikipedia.org

A critical aspect of pyrazolone and hydroxypyrazole chemistry is the phenomenon of tautomerism, where the compounds can exist in different, interconvertible isomeric forms. nih.govnih.govclockss.org For instance, a pyrazolone can exist in keto (NH and CH) and enol (OH) forms. nih.govclockss.org 3-methyl-1H-pyrazol-4-ol is specifically the enol tautomer, a 4-hydroxypyrazole. Research has shown that the stability of a particular tautomer can depend on the substitution pattern and the solvent. nih.govclockss.org While often named as pyrazol-3-ones or pyrazol-5-ones in chemical literature, studies using NMR spectroscopy have confirmed that some of these compounds predominantly exist as the hydroxy (OH) tautomer in solution. nih.gov

The hydrochloride salt form, 3-methyl-1H-pyrazol-4-ol;hydrochloride, indicates that the basic pyrazole ring has been protonated to form a salt, which typically enhances its stability and solubility in water.

Table 2: Structural Comparison

| Compound Type | Core Structure | Key Functional Group | Example |

|---|---|---|---|

| Pyrazole | Aromatic 5-membered ring with two adjacent nitrogen atoms | C=C and C=N bonds within the ring | 1H-pyrazole |

| Hydroxypyrazole | Pyrazole core with a hydroxyl group | -OH | 3-methyl-1H-pyrazol-4-ol |

Scope and Research Focus of Academic Investigations on 3-methyl-1H-pyrazol-4-ol and its Derivatives

Academic research on 3-methyl-1H-pyrazol-4-ol and related 4-hydroxypyrazoles generally treats them as valuable synthetic intermediates or building blocks for creating more complex molecules with potential biological activity. rsc.org The synthesis of polysubstituted 4-hydroxypyrazoles is an active area of research, with chemists developing novel methods to access these scaffolds. rsc.orgrsc.org

The research focus can be broadly categorized as follows:

Development of Synthetic Methodologies: A significant portion of academic work involves creating new, efficient, and direct synthetic routes to produce 4-hydroxypyrazoles. For example, a method has been developed for the synthesis of polysubstituted 4-hydroxypyrazoles from vinyl azides and hydrazines under mild conditions. rsc.orgrsc.org Other multi-step reaction sequences have also been reported, highlighting the chemical interest in accessing this particular substitution pattern. rsc.org

Use as a Synthetic Building Block: The functional groups of 3-methyl-1H-pyrazol-4-ol (the hydroxyl group and reactive sites on the pyrazole ring) make it a versatile precursor for synthesizing a library of new compounds. Research often involves using this or similar pyrazoles to construct more elaborate, often fused, heterocyclic systems. For instance, pyrazolone isomers are used to create fused pyrazolopyrazole derivatives. researchgate.net Similarly, substituted pyrazoles are key starting materials for creating complex molecules like indenopyrazoles and pyrazole-4-carbaldehydes, which are then investigated for their properties. chemmethod.commdpi.com

Investigation of Biological Activity: Once new derivatives are synthesized from a precursor like 3-methyl-1H-pyrazol-4-ol, they are typically screened for a wide range of biological activities. 4-Hydroxypyrazole derivatives have been investigated for activities such as glucagon (B607659) receptor antagonism and antiviral activity. rsc.org The ultimate goal of such academic investigations is often to identify lead compounds that can be further optimized for potential therapeutic applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7ClN2O |

|---|---|

Molecular Weight |

134.56 g/mol |

IUPAC Name |

5-methyl-1H-pyrazol-4-ol;hydrochloride |

InChI |

InChI=1S/C4H6N2O.ClH/c1-3-4(7)2-5-6-3;/h2,7H,1H3,(H,5,6);1H |

InChI Key |

PIJCAORTTIQYNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)O.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Methyl 1h Pyrazol 4 Ol

Tautomerism and Isomeric Forms (e.g., Keto-Enol Equilibrium of Pyrazolones)

One of the most fundamental characteristics of 4-hydroxypyrazoles, including 3-methyl-1H-pyrazol-4-ol, is their existence as a mixture of tautomeric forms. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orglibretexts.org For pyrazolones, this phenomenon typically manifests as a keto-enol equilibrium. nih.govmasterorganicchemistry.comfrontiersin.org The principal tautomers for 3-methyl-1H-pyrazol-4-ol involve the migration of a proton between the nitrogen and oxygen atoms, leading to three main forms: the OH-form (4-hydroxy), the CH-form (pyrazol-4-one), and the NH-form (zwitterionic).

The equilibrium between these tautomers is dynamic and can be influenced by several factors, including the solvent, temperature, pH, and the nature of substituents on the pyrazole (B372694) ring. nih.govnih.gov While the keto form is often favored in simple carbonyl compounds, factors like aromaticity and intramolecular hydrogen bonding can stabilize the enol form in heterocyclic systems. masterorganicchemistry.com For instance, DFT-based analyses have shown that for some 4-substituted pyrazolone (B3327878) derivatives, the keto-enol equilibrium heavily favors the keto form, while for others, the enol form is more stable. nih.gov In the solid state, X-ray crystallography can identify the predominant tautomer, which may differ from the form favored in solution. nih.govfu-berlin.de

| Tautomeric Form | Structure Name | Key Features |

|---|---|---|

| OH-Form (Enol) | 3-methyl-1H-pyrazol-4-ol | Aromatic pyrazole ring with a hydroxyl group at C4. |

| CH-Form (Keto) | 3-methyl-1H-pyrazol-4(5H)-one | Contains a carbonyl group (C=O) at the C4 position, breaking the ring's aromaticity. |

| NH-Form (Zwitterionic) | 5-methyl-4-oxo-4,5-dihydro-1H-pyrazol-2-ium-1-ide | Features a positively charged nitrogen and a negatively charged oxygen. |

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents on the ring. The hydroxyl group at the C4 position in 3-methyl-1H-pyrazol-4-ol is a strong activating group, directing electrophiles to specific positions. Generally, electrophilic substitution on 5-hydroxypyrazoles occurs exclusively at the C4 atom of the five-membered ring. researchgate.net

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For example, 4-unsubstituted pyrazoles can be conveniently converted into 4-thio/seleno-cyanated pyrazoles using reagents like NH₄SCN/KSeCN with an oxidant such as PhICl₂. beilstein-journals.org This reaction proceeds through an electrophilic thio/selenocyanation of the pyrazole skeleton. beilstein-journals.org Similarly, N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the C4 position via an electrophilic aromatic substitution mechanism. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Thiocyanation | NH₄SCN, PhICl₂ | 4-thiocyanato-pyrazole | beilstein-journals.org |

| Selenocyanation | KSeCN, PhICl₂ | 4-selenocyanato-pyrazole | beilstein-journals.org |

| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-pyrazole | researchgate.net |

| Nitration | Concentrated Nitric Acid | 4-nitro-pyrazole | preprints.org |

Nucleophilic Attack and Addition Reactions at Pyrazole Ring Positions

While the electron-rich pyrazole ring is generally more susceptible to electrophilic attack, it can undergo nucleophilic attack under certain conditions. This is particularly true when the ring is substituted with strong electron-withdrawing groups, which decrease the electron density of the ring and make it more susceptible to attack by nucleophiles. The attack can lead to nucleophilic substitution or, in some cases, ring-opening reactions.

A notable example of nucleophilic attack is the initial step of the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org In this process, a nucleophile adds to an electrophilic carbon atom of the pyrimidine (B1678525) ring, initiating a cascade that leads to the opening of the ring, followed by recyclization to form a new heterocyclic system, such as a pyrazole. rrbdavc.orgresearchgate.net For instance, pyrimidine can react with hydrazine (B178648) in a process following the ANRORC sequence to yield pyrazole. rrbdavc.org

Functional Group Interconversions and Modifications on 3-methyl-1H-pyrazol-4-ol Scaffolds

The functional groups present on the 3-methyl-1H-pyrazol-4-ol scaffold, primarily the hydroxyl and methyl groups, can be chemically modified to create a wide array of derivatives. These interconversions are crucial for fine-tuning the chemical and physical properties of the molecule.

The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The 4-thio/selenocyanated pyrazoles, formed via electrophilic substitution, can be further converted to S/SeCF₃- and S/SeMe-containing pyrazole derivatives. beilstein-journals.org In more complex transformations, the methyl group can also be functionalized. For example, a surprising redox disproportionation reaction has been observed where an azido (B1232118) group at C5 is reduced to an amine, while the methyl group at C3 is oxidized to a CH₂OAc moiety, without the need for external oxidants or reductants. preprints.orgmdpi.com

Cyclization Reactions Leading to Fused and Spiro-Heterocyclic Systems

The reactivity of the 3-methyl-1H-pyrazol-4-ol scaffold lends itself to the synthesis of more complex molecular architectures, including fused and spiro-heterocyclic systems. These reactions often involve the participation of both the pyrazole ring and its substituents in cyclization cascades.

For example, 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles can react with hydroxylamine (B1172632) to form oximes. These intermediates, when treated with trichloroacetyl isocyanate, undergo cyclization to afford novel 7-methyl-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-ones, a spiro-fused azirino-pyrazolone system. acs.org Another strategy involves the reaction of pyrazolones with malononitrile (B47326) and an aldehyde in a four-component reaction, which, after a Michael addition and cyclization, yields pyrano[2,3-c]pyrazoles. beilstein-journals.org Intramolecular 1,3-dipolar cycloadditions of diazo intermediates with pendant alkynes can form fused pyrazoles, which may subsequently rearrange. nih.gov

Formation of Bis-Pyrazole Derivatives via Condensation Reactions

A characteristic reaction of 3-methyl-1H-pyrazol-4-ol (in its pyrazolone tautomeric form) is its condensation with aldehydes to form bis-pyrazole derivatives. These reactions typically proceed through a one-pot tandem Knoevenagel-Michael reaction sequence. researchgate.neturan.ua In this process, one equivalent of the pyrazolone undergoes a Knoevenagel condensation with an aromatic or aliphatic aldehyde. The resulting arylidene intermediate then acts as a Michael acceptor for a second equivalent of the pyrazolone, leading to the formation of a 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivative. ekb.egtandfonline.comnih.gov

These multicomponent reactions are often catalyzed by acids, bases, or, more recently, engineered nano-magnetic catalysts, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.com The reaction is versatile, tolerating a wide range of substituted aldehydes. nih.gov

| Aldehyde Reactant | Product Name | Reference |

|---|---|---|

| Benzaldehyde | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

| 4-Methoxybenzaldehyde | 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

| 4-Nitrobenzaldehyde | 4,4'-[(4-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

| 3-Hydroxy-4-methoxybenzaldehyde | 4,4'-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

Rearrangement Reactions Involving the Pyrazole Ring (e.g., ANRORC Mechanism)

The pyrazole ring and its derivatives can participate in several types of rearrangement reactions, leading to significant structural transformations. These rearrangements can involve ring opening, ring contraction, or skeletal reorganization.

The ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism is a well-documented pathway for the transformation of certain nitrogen heterocycles. wikipedia.org For pyrazoles, this mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, where nucleophilic attack by the hydrazine leads to ring opening and subsequent recyclization to form new 1-aryl-pyrazoles. researchgate.net

Other notable rearrangements include:

Sigmatropic Shifts: Fused pyrazole systems formed via intramolecular cycloadditions can undergo thermal [1s, 5s] sigmatropic shifts, resulting in a ring contraction to form spirocyclic pyrazoles. nih.gov

Nitrene-Initiated Rearrangements: Transiently formed pyrazole nitrenes can initiate a cascade of ring opening and recyclization, leading to remote C-H functionalization. preprints.orgmdpi.com

Wagner-Meerwein Rearrangement: Electrophilic addition reactions to norbornadiene-fused pyrazoles can proceed with a regio- and stereoselective Wagner-Meerwein rearrangement, influenced by the neighboring group participation of the pyrazole ring. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methyl 1h Pyrazol 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. It provides data on the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectra offer fundamental information for confirming the core structure of 3-methyl-1H-pyrazol-4-ol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For the 3-methyl-1H-pyrazol-4-ol hydrochloride structure, characteristic signals are expected. For instance, the ¹H NMR spectrum of 3-methylpyrazole (B28129) shows a signal for the methyl protons around 2.3 ppm and signals for the ring protons at approximately 6.0 ppm and 7.5 ppm. chemicalbook.com The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com The position of the hydroxyl proton at C4 can vary and is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In pyrazole derivatives, the carbon atoms of the heterocyclic ring resonate at characteristic chemical shifts. For 1,3-dimethyl-4-hydroxymethylpyrazole, the methyl carbon appears around 10-12 ppm, while the pyrazole ring carbons are observed in the range of 105-150 ppm. researchgate.net The presence of the hydroxyl group at the C4 position is expected to shift its resonance downfield compared to an unsubstituted C4 carbon.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 3-CH₃ | ~2.3 | ~10-12 | Singlet in ¹H NMR. |

| C3 | - | ~145-150 | Quaternary carbon, attached to the methyl group. |

| C4 | - | ~130-140 | Carbon bearing the hydroxyl group. |

| H5 | ~7.5 | - | Singlet or doublet depending on N-H exchange. |

| C5 | - | ~125-135 | CH carbon of the pyrazole ring. |

| N1-H | >10 (broad) | - | Exchangeable proton, may not always be observed. |

| C4-OH | Variable (broad) | - | Exchangeable proton, position is solvent-dependent. |

Note: The expected chemical shifts are estimations based on data from similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and determining the detailed connectivity of atoms within the molecule. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. iajps.com For 3-methyl-1H-pyrazol-4-ol, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, and another cross-peak linking the H5 proton to the C5 carbon. youtube.com

The methyl protons (3-CH₃) showing correlations to the C3 and C4 carbons.

The H5 proton showing correlations to the C3 and C4 carbons. ktu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. iajps.com A NOESY spectrum could, for example, show a correlation between the methyl protons and the H5 proton if they are spatially proximate, providing conformational information. ktu.edu For pyrazole derivatives, NOESY is often used to confirm the regiochemistry of substitution. ktu.edu

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.commdpi.com For 3-methyl-1H-pyrazol-4-ol;hydrochloride, the FT-IR spectrum would display characteristic absorption bands corresponding to its specific structural features. The formation as a hydrochloride salt would introduce a broad absorption band for the N-H⁺ stretching vibration.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3400 (Broad) |

| N-H (pyrazole ring) | Stretching | 3100-3200 |

| N-H⁺ (hydrochloride) | Stretching | 2400-3000 (Very Broad) |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2950-3000 |

| C=N / C=C (ring) | Stretching | 1500-1600 |

| C-O (hydroxyl) | Stretching | 1050-1150 |

| Ring Deformation | In-plane/Out-of-plane | 600-1000 |

Note: These are typical ranges, and the exact positions and intensities of the bands can be influenced by hydrogen bonding and the crystalline state of the sample. nih.govresearchgate.net

Mass Spectrometry (High-Resolution Mass Spectrometry, HRMS; Electrospray Ionization, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scienceready.com.au Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrazoles, which typically forms a protonated molecular ion [M+H]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. dergipark.org.trresearchgate.net For 3-methyl-1H-pyrazol-4-ol (C₄H₆N₂O), the expected exact mass of the protonated molecule [C₄H₇N₂O]⁺ can be calculated and compared with the experimental value to confirm the composition.

Fragmentation Analysis: Under harsher ionization conditions or through tandem mass spectrometry (MS/MS), the molecular ion fragments in a predictable manner, providing structural information. chemguide.co.uk The fragmentation of pyrazole rings often involves characteristic losses. asianpubs.org Common fragmentation pathways for pyrazole derivatives include the cleavage of the N-N bond and the loss of small neutral molecules like HCN or RCN. asianpubs.org For 3-methyl-1H-pyrazol-4-ol, fragmentation could involve the loss of CO from the hydroxylated ring or the elimination of acetonitrile (B52724) (CH₃CN).

| Ion | Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁺• | C₄H₆N₂O | 98.0480 | Molecular ion (less common in ESI) |

| [M+H]⁺ | C₄H₇N₂O | 99.0553 | Protonated molecule, typically the base peak in ESI-MS. |

| [M+Na]⁺ | C₄H₆N₂ONa | 121.0372 | Sodium adduct, often observed in ESI-MS. |

Electronic Spectroscopy (UV-Vis) for Chromophoric and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. Pyrazole itself is an aromatic heterocycle and exhibits absorption in the UV region due to π→π* electronic transitions.

The UV-Vis spectrum of pyrazole derivatives is characterized by absorption bands typically below 300 nm. researchgate.netresearchgate.net The exact position of the maximum absorption (λₘₐₓ) is influenced by the substituents on the pyrazole ring. The presence of a hydroxyl group (an auxochrome) at the C4 position in 3-methyl-1H-pyrazol-4-ol is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 3-methylpyrazole. The spectrum can also be sensitive to the pH of the solution, as protonation or deprotonation of the pyrazole ring or the hydroxyl group can alter the electronic structure of the chromophore.

X-ray Crystallography for Single-Crystal Structure Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. irjet.net

For pyrazole derivatives, X-ray crystallography confirms the planarity of the pyrazole ring and provides detailed information on the conformation of substituents. nih.govresearchgate.net The crystal structure of a pyrazole derivative reveals how the molecules pack in the crystal lattice, which is often governed by intermolecular interactions such as hydrogen bonds. slideshare.netnih.gov In the case of this compound, hydrogen bonding involving the pyrazole N-H, the C4-OH group, and the chloride anion would be a key feature of the crystal packing. nih.gov

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| N1-N2 Bond Length | ~1.34 - 1.39 Å | irjet.netrdd.edu.iq |

| N2-C3 Bond Length | ~1.32 - 1.35 Å | irjet.netrdd.edu.iq |

| C3-C4 Bond Length | ~1.37 - 1.42 Å | rdd.edu.iq |

| C4-C5 Bond Length | ~1.36 - 1.40 Å | rdd.edu.iq |

| C5-N1 Bond Length | ~1.33 - 1.38 Å | irjet.netrdd.edu.iq |

| N1-N2-C3 Angle | ~111 - 113° | rdd.edu.iq |

| N2-C3-C4 Angle | ~104 - 106° | rdd.edu.iq |

| C3-C4-C5 Angle | ~106 - 108° | rdd.edu.iq |

Note: These values are generalized from various substituted pyrazole structures and serve as a reference for the expected geometry of the 3-methyl-1H-pyrazol-4-ol ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities, including derivatives of 3-methyl-1H-pyrazol-4-ol. This destructive analytical method provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N), and in the case of hydrochloride salts, chlorine (Cl)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial validation of the compound's empirical formula and a strong indicator of its purity.

The process is fundamental after the synthesis of novel pyrazole derivatives to confirm that the intended chemical transformation has occurred and that the final product has the expected atomic composition. mdpi.comnih.govbohrium.comnih.gov For this compound, the theoretical elemental composition is calculated from its molecular formula, C4H7ClN2O.

Below is the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 35.69 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 5.25 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 26.34 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.89 |

| Total | 134.58 | 100.00 |

Research on various 3-methyl-1H-pyrazol-4-ol derivatives consistently employs elemental analysis to ratify the proposed structures. The congruence between the calculated and experimentally found values provides foundational evidence for the successful synthesis of the target molecules.

For instance, studies on various pyrazole derivatives report elemental analysis data that corroborates their proposed structures. The following table presents findings from the analysis of several distinct pyrazole compounds, illustrating the practical application of this technique.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl propenone | C28H20N2O | C | 83.98 | 83.77 | nih.gov |

| H | 5.03 | 5.15 | nih.gov | ||

| N | 7.00 | 6.93 | nih.gov | ||

| 1-(4-Methoxyphenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazole-4-yl)-propenone | C29H22N2O2 | C | 80.91 | 80.78 | nih.gov |

| H | 5.15 | 5.17 | nih.gov | ||

| N | 6.51 | 6.72 | nih.gov | ||

| 1-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | C28H19ClN2O | C | 77.33 | 77.29 | nih.gov |

| H | 4.40 | 4.45 | nih.gov | ||

| N | 6.44 | 6.47 | nih.gov | ||

| N-(4-Bromophenyl)-2-[4-cyano-3-(4-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide | C20H17BrN4O2 | C | 56.48 | 56.67 | unifi.it |

| H | 4.03 | 4.03 | unifi.it | ||

| N | 13.17 | 13.20 | unifi.it | ||

| A pyrazole derivative | C21H25N3O | C | 75.19 | 75.00 | nih.gov |

| H | 7.51 | 7.44 | nih.gov | ||

| N | 12.53 | 12.20 | nih.gov |

The data presented in these research findings underscore the reliability of elemental analysis. The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen for a diverse range of pyrazole derivatives confirms their respective empirical formulas and purity, a critical step before proceeding with further spectroscopic and structural characterization. nih.govunifi.itnih.gov

Theoretical and Computational Chemistry Investigations of 3 Methyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of pyrazole (B372694) derivatives. DFT methods are employed to understand properties like electronic density, molecular orbitals, and the effects of substituents on the pyrazole ring. tsijournals.comunar.ac.id For instance, first-principles calculations based on DFT have been successfully used to simulate the structure of related compounds like 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. tsijournals.com Such studies often involve calculating electronic density of states to determine the material's conductive properties. tsijournals.com

Theoretical investigations on various pyrazole derivatives utilize DFT to explore their structural and electronic properties. nih.gov These calculations can predict physicochemical characteristics and provide insights into the reactivity of functional sites on the molecule. nih.gov The choice of functional and basis set, such as B3LYP/6-31G(d), is crucial for obtaining accurate results for molecular geometry, vibrational frequencies, and electronic properties. nih.gov Studies on similar heterocyclic systems have shown that DFT is a reliable method for correlating theoretical calculations with experimental findings. unar.ac.id

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a critical step in computational chemistry used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, this process reveals key structural parameters such as bond lengths and bond angles. tsijournals.com For example, in studies of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the structure was first simulated and then relaxed to minimize its energy, yielding optimized structural parameters that align well with literature values. tsijournals.com

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is essential for understanding their behavior. In a study on N-amino derivatives of a pyrazolyl-furazan compound, conformational analysis indicated the molecules were conformationally labile, with intermolecular interactions playing a significant role in their final crystal structure. researchgate.net DFT calculations are also used to confirm the geometry of synthesized compounds, as seen in the study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, where the calculated frequencies corresponding to bond stretches confirmed spectroscopic assignments. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net Conversely, a small gap suggests the molecule is more reactive. libretexts.org For example, in a theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov The energies of these orbitals are crucial for predicting the electrophilic and nucleophilic nature of a compound. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.312 | -1.854 | 4.458 | nih.gov |

Prediction and Analysis of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the energies of the HOMO and LUMO orbitals and include chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). unar.ac.id

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity (ω): Indicates the ability of a species to accept electrons.

These descriptors help in comparing the reactivity of different molecules. For a series of novel pyrazole derivatives, these parameters were calculated to understand their electrophilic nature and relative reactivity. unar.ac.id

| Compound ID | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|---|

| M1 | 1.71 | -4.21 | 5.182 | unar.ac.id |

| M2 | 1.57 | -4.34 | 5.998 | unar.ac.id |

| M6 | 1.51 | -4.36 | 6.295 | unar.ac.id |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov In drug discovery, MD simulations are crucial for verifying the stability of ligand-protein complexes predicted by molecular docking. nih.govphyschemres.org

Simulations are typically performed using force fields like AMBER, and the trajectories are analyzed to assess parameters such as Root Mean Square Deviation (RMSD) to understand the stability of the system. physchemres.org For example, MD simulations of pyrazole derivatives complexed with proteins have been used to confirm that the ligand remains stably bound within the active site. nih.govresearchgate.net These simulations can capture the behavior of biomolecules in full atomic detail, validating docking results and providing a deeper understanding of the interaction dynamics. nih.gov

In Silico Studies of Molecular Interactions and Structure-Activity Relationships (SAR)

In silico studies encompass a range of computational techniques used to analyze molecular interactions and establish Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. ej-chem.org For pyrazolone (B3327878) derivatives, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to correlate computed molecular descriptors with observed antimicrobial activities. ej-chem.orgresearchgate.net These mathematical models help in designing new molecules with enhanced therapeutic properties. ej-chem.org

Ligand-protein docking is a key in silico tool used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.gov This technique provides mechanistic insights by identifying key interactions, like hydrogen bonds, and estimating the binding affinity between the ligand and the protein's active site. researchgate.netnih.gov

For various pyrazole derivatives, molecular docking has been extensively used to screen for potential inhibitors against biological targets, including kinases and enzymes involved in diseases like cancer and diabetes. researchgate.netnih.govnih.gov For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases helped identify compounds with minimum binding energy, suggesting they could be potent inhibitors. researchgate.netnih.gov The results from these simulations, often visualized to show the binding mode, are crucial for the rational design of new and more effective therapeutic agents. ijpbs.comnih.gov

| Compound ID | Protein Target | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 1b | VEGFR-2 (2QU5) | -10.09 | researchgate.netnih.gov |

| 1d | Aurora A (2W1G) | -8.57 | researchgate.netnih.gov |

| 2b | CDK2 (2VTO) | -10.35 | researchgate.netnih.gov |

Computational Approaches to Deriving Structure-Activity Relationships

Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives, offering significant insights into their molecular behavior and interactions. eurasianjournals.com These methods are pivotal in drug discovery and development, providing a cost-effective and efficient way to identify lead compounds, optimize pharmacological properties, and design novel therapeutics. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to predict the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method used to correlate the biological activity of molecules with molecular descriptors derived from their chemical structures. ej-chem.org This mathematical approach helps in understanding which structural properties are crucial for a compound's activity. Various QSAR studies have been conducted on pyrazole derivatives to elucidate their mechanisms of action against different biological targets.

For instance, 2D and 3D-QSAR studies have been applied to pyrazolyl-thiazolinone derivatives to understand their anticancer activity. ijsdr.org In one such study, the models generated showed a strong correlation between the structural features and the biological activity, with statistical validation yielding significant r² and q² values. ijsdr.org Similarly, 5D-QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the contributions of hydrogen bond acceptors, hydrophobic interactions, and salt bridge fields to their inhibitory activity. nih.gov These models are statistically validated to ensure their robustness and predictive power. nih.gov

Machine learning-based QSAR models have also been employed to predict the inhibitory activity of pyrazole derivatives for conditions like diabetes. researchgate.net Using methods like Multiple Linear Regression (MLR) and Random Forest, researchers have identified critical structural features that enhance hypoglycemic activity, achieving high predictive accuracy. researchgate.net These studies demonstrate the power of QSAR in guiding the rational design of new, more potent pyrazole derivatives. researchgate.netnih.gov

Table 1: Statistical Validation of Various QSAR Models for Pyrazole Derivatives

| QSAR Model Type | Target/Application | r² (Correlation Coefficient) | q² (Cross-validated r²) | Reference |

|---|---|---|---|---|

| 2D & 3D QSAR | Anticancer Activity (Pyrazolyl-thiazolinone derivatives) | 0.781 | 0.709 | ijsdr.org |

| MLR-QSAR | Hypoglycemic Agents | 0.82 | 0.80 | researchgate.net |

| Random Forest-QSAR | Hypoglycemic Agents | 0.90 | 0.85 | researchgate.net |

| 5D-QSAR | EGFR Inhibitors | Not Specified | Not Specified | nih.gov |

Molecular Docking and Dynamics Simulations

Beyond QSAR, other molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations provide deeper insights into the interactions between pyrazole derivatives and their biological targets. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mechanism. eurasianjournals.com

For example, molecular modeling studies on pyrazole derivatives as inhibitors of the RET (rearranged during transfection) kinase, a target in cancer therapy, have used docking and MD simulations to identify key active site residues responsible for inhibition. nih.govnih.gov These studies revealed that specific hydrophobic and hydrogen-bond interactions are crucial for the stable binding of the pyrazole scaffold within the active site of the RET kinase. nih.gov

MD simulations further complement these findings by exploring the dynamic behavior and conformational changes of the ligand-receptor complex over time. eurasianjournals.com The stability of the complex, as analyzed by metrics like the root-mean-square deviation (RMSD), can confirm the validity of the docking poses and the persistence of key interactions throughout the simulation. nih.gov Such computational investigations are instrumental in understanding structure-activity relationships at an atomic level and in designing new inhibitors with improved potency and selectivity. nih.gov

Table 2: Summary of Computational Findings for Pyrazole Derivatives

| Computational Method | Target | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking & MD Simulation | RET Kinase | Identified crucial active site residues and stable hydrophobic and H-bond interactions. | nih.gov |

| 5D-QSAR | EGFR | Highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. | nih.gov |

| Density Functional Theory (DFT) | Tris(pyrazolyl)methane Synthesis | Calculated activation barriers and reaction thermodynamics, confirming experimental observations. | mdpi.com |

| 2D-QSAR | Anticancer Activity (Various Cell Lines) | Developed statistically significant models to predict the pIC₅₀ values of novel pyrazole derivatives. | nih.gov |

List of Compounds

Advanced Research Applications and Functional Material Development Based on 3 Methyl 1h Pyrazol 4 Ol

Ligand Chemistry and Coordination Complexes

The ability of pyrazole (B372694) derivatives to coordinate with metal ions has led to extensive research into their use as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group in 3-methyl-1H-pyrazol-4-ol can act as donor sites, enabling the formation of stable metal complexes.

Metal Chelation Properties of Pyrazolol Ligands

The arrangement of donor atoms in pyrazolol ligands allows them to form chelate rings with metal ions, resulting in enhanced stability of the resulting coordination complexes. Research into pyrazolones containing a pyridine (B92270) ring has shed light on the structural and electronic factors that govern their chelating behavior. For instance, the coordination of these ligands with Ruthenium(II) has been shown to result in either N,O or N,N chelation, depending on the substituents on the pyrazolone (B3327878) ring. The presence of a phenyl group at the 3-position can induce a preference for N,O-coordination, a mode that is less common than the N,N-chelation observed with a methyl group at the same position. This highlights the tunability of the chelating properties of pyrazolol-based ligands.

Theoretical analyses using density functional theory (DFT) have been employed to understand the thermodynamic stability of different coordination modes, providing a rationale for the observed experimental behavior. unicam.it The study of such complexes is crucial for the design of new catalysts and functional materials with specific geometric and electronic properties.

Exploration of Catalytic Activity of Metal Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of chemical transformations. The proton-responsive nature of protic pyrazoles makes them particularly interesting for catalysis, where the ligand can actively participate in the reaction mechanism. nih.gov

A notable example is a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid, which has shown excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR). rsc.org These reactions are fundamental to renewable energy technologies such as water splitting and fuel cells.

Furthermore, a metal-organic framework (MOF) constructed from pyrazolate clusters and 1,3,5-tris(pyrazolate-4-yl) benzene (B151609) ligands has exhibited high catalytic activity in the OER. This material achieved a competitive overpotential of 393 mV at a current density of 10 mA cm⁻² and demonstrated remarkable long-term stability in alkaline solution, surpassing many benchmark catalysts. rsc.org The catalytic performance of these materials underscores the potential of pyrazole-based ligands in developing efficient and robust catalysts for energy-related applications.

| Catalyst | Reaction | Performance Metric | Source |

| Cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid | OER/ORR | Excellent bifunctional catalytic activity | rsc.org |

| Pyrazolate-based MOF (BUT-124(Co)) | OER | Overpotential of 393 mV at 10 mA cm⁻² | rsc.org |

Optoelectronic and Photophysical Applications (e.g., Fluorescence Properties)

The rigid structure and aromaticity of the pyrazole ring often lead to interesting photophysical properties in its derivatives, including fluorescence. Metal complexes and organic molecules incorporating the pyrazolol scaffold have been investigated for their potential use in optoelectronic devices and as fluorescent probes.

The synthesis of novel monoazo disperse dyes from 4-hydroxyphenylazopyrazole-5-amines has also been reported. These compounds exhibit distinct spectroscopic properties, and their structural assignments have been confirmed using NMR spectroscopy and X-ray crystallography. nih.gov The color of these dyes is a direct consequence of their electronic structure and the extended π-conjugation, which can be tuned by modifying the substituents on the pyrazole and phenyl rings.

Material Science Applications

The versatility of the 3-methyl-1H-pyrazol-4-ol structure extends to various applications in material science, including the protection of metals from corrosion and the development of new colorants.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

Pyrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen and oxygen) which act as active centers.

A comprehensive review of pyrazole derivatives as corrosion inhibitors highlights that their inhibition efficiency increases with concentration. semanticscholar.org These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these molecules on the metal surface is often found to obey the Langmuir adsorption isotherm. semanticscholar.org

The following table summarizes the inhibition efficiencies of some pyrazole derivatives on steel in acidic media:

| Inhibitor | Metal | Medium | Inhibition Efficiency | Source |

| 1,1ʹ,5,5ʹ-tetramethyl-1H,1ʹH-3,3ʹ-bipyrazole | C38 Steel | 1 M HCl | Increases with concentration | semanticscholar.org |

| 1,3-bis(3-hydroxymethyl-5-methyl-1-pyrazole) propane | Steel | 0.5 M H₂SO₄ | Up to 88% | semanticscholar.org |

| 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid | Carbon Steel | 1 M HCl | Increases with concentration | semanticscholar.org |

| Tripyrazole derivative | Steel | 1 M HCl | Good protection | semanticscholar.org |

Research into Dyes and Pigments derived from Pyrazolol Structures

Pyrazolol derivatives, particularly 5-pyrazolones, are important precursors in the synthesis of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings, and they exhibit a wide range of colors.

New monoazo disperse dyes have been synthesized by coupling malononitrile (B47326) or 3-aminocrotononitrile (B73559) with 4-hydroxybenzenediazonium (B98636) chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form 4-arylazoaminopyrazoles. nih.gov These intermediates can then be further reacted to produce the final dye molecules.

Another study reports the synthesis of novel azo pyrazole disperse dyes, specifically 3-amino-4-(aryldiazenyl)-1H-pyrazol-5-ols. nih.gov These dyes were characterized by various spectroscopic techniques, and their structures were confirmed. The synthesis involved the coupling of 1-cyanoacetylpiperidine with diazonium salts of aryl amines, followed by condensation with hydrazine hydrate. nih.gov

Furthermore, a new azo dye was produced by mixing 1-(4-sulfophenyl)-3-methyl-5-pyrazolone with a diazonium salt derived from luminol. ekb.eg The resulting dye was characterized by FT-IR, ¹H NMR, and UV-Visible spectroscopy. Such studies are crucial for developing new colorants with specific properties for various applications, including textiles and imaging technologies.

Mechanistic and In Vitro Studies of Biological Activities

The unique structural features of 3-methyl-1H-pyrazol-4-ol and its derivatives have prompted extensive research into their biological activities. In controlled laboratory settings, these compounds have been subjected to a variety of assays to elucidate their mechanisms of action and potential therapeutic or agricultural applications. This section details the findings from in vitro studies on their antimicrobial, antiproliferative, antioxidant, enzyme inhibitory, and herbicidal properties.

Antimicrobial Activity (Antibacterial, Antifungal) in Controlled Laboratory Settings

The pyrazole nucleus is a well-established pharmacophore known for its presence in a wide array of biologically active compounds, including those with antimicrobial properties. nih.govnih.gov Derivatives of 3-methyl-1H-pyrazol-4-ol have been synthesized and evaluated for their efficacy against various pathogenic microbes in laboratory settings. These studies are crucial in the search for new agents to combat the growing challenge of antibiotic resistance. nih.gov

The general strategy often involves synthesizing a series of pyrazole derivatives and testing them against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov The results of these screenings help to establish structure-activity relationships, identifying which chemical modifications enhance antimicrobial potency. greenpharmacy.info For instance, certain novel pyrazole analogues have demonstrated significant activity against both bacterial and fungal pathogens. nih.gov

One study reported the synthesis of pyrazole-thiazole hybrids that showed antibacterial activity with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Another series of pyrazoline-clubbed pyrazole derivatives were identified as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/ml. nih.gov Furthermore, specific pyrazole derivatives have shown high activity against bacterial strains like Escherichia coli and Streptococcus epidermidis, with MIC values of 0.25 μg/mL, which in some cases is superior to the standard drug Ciprofloxacin. nih.gov Similarly, antifungal activity against species such as Aspergillus niger has been observed, with some compounds showing higher potency than the standard Clotrimazole. nih.govmdpi.com

The table below summarizes the antimicrobial activity of selected pyrazole derivatives from various studies, illustrating their potential against a range of microorganisms.

| Compound Type | Target Organism | Activity Measurement | Result |

| Pyrazole-Thiazole Hybrids | Staphylococcus aureus, Klebsiella planticola | IC50 | 11.8 μM |

| Pyrazoline-clubbed Pyrazoles | Methicillin-resistant S. aureus (MRSA) | MIC | 4 μg/ml |

| Pyrazole Analogue 3 | Escherichia coli (Gram-negative) | MIC | 0.25 μg/mL |

| Pyrazole Analogue 4 | Streptococcus epidermidis (Gram-positive) | MIC | 0.25 μg/mL |

| Pyrazole Analogue 2 | Aspergillus niger (Fungus) | MIC | 1 μg/mL |

Antiproliferative and Cytotoxicity Investigations in Specific Cell Lines

The potential of pyrazole derivatives as anticancer agents has been a significant area of research. nih.gov Numerous studies have focused on synthesizing novel pyrazole compounds and evaluating their ability to inhibit the growth of various cancer cell lines in vitro. These investigations typically use assays like the MTT assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50), a key indicator of cytotoxic potential. mdpi.com

Research has shown that certain pyrazole derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines. For example, one pyrazole derivative demonstrated significant promise against a human colon cancer cell line (HCT-116) with an IC50 value of 4.2 μM. nih.gov In another study, a series of pyrazole acylhydrazones were tested, with derivative 11a showing notable antitumor properties against HeLa (cervical cancer), MCF7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma) cell lines, with IC50 values in the micromolar range. mdpi.com

Furthermore, investigations into pyrazole-containing hybrids have revealed compounds with potent cytotoxicity against cell lines such as MCF7, A549 (lung cancer), HeLa, and PC3 (prostate cancer), with IC50 values ranging from 2.82 to 6.28 μM, comparable to the standard drug etoposide. nih.gov These findings underscore the potential of the pyrazole scaffold in the development of new anticancer therapeutics.

The following table presents data from cytotoxicity studies of various pyrazole derivatives against specific cancer cell lines.

| Compound/Derivative | Cell Line | Cell Type | IC50 Value (μM) |

| Pyrazole Derivative 1 | HCT-116 | Colon Carcinoma | 4.2 |

| Pyrazole Derivative 1 | HepG2 | Hepatocellular Carcinoma | 4.4 |

| Pyrazole Acylhydrazone 11a | HeLa | Cervical Cancer | 4.63 ± 0.41 |

| Pyrazole Acylhydrazone 11a | MCF7 | Breast Cancer | 6.90 ± 0.34 |

| Pyrazole Acylhydrazone 11a | SKOV3 | Ovarian Cancer | 6.88 ± 0.23 |

| Pyrazole Acylhydrazone 11a | SKMEL28 | Melanoma | 9.45 ± 0.66 |

| Pyrazole-Benzoxazine Hybrid 22 | MCF7, A549, HeLa, PC3 | Various | 2.82 - 6.28 |

| Pyrazole-Benzoxazine Hybrid 23 | MCF7, A549, HeLa, PC3 | Various | 2.82 - 6.28 |

Antioxidant Activity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, there is significant interest in identifying compounds with antioxidant properties. nih.gov Pyrazole derivatives have been investigated for their ability to act as antioxidants and scavenge harmful free radicals. ijpsr.com

The most common in vitro method to assess this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. Several studies have demonstrated that pyrazole derivatives possess significant radical scavenging capabilities. researchgate.netnih.gov For instance, a series of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives showed good radical scavenging activity, with many being more active than the standard antioxidant, ascorbic acid. nih.gov One particular compound from this series, 3i, was identified as a very potent scavenger with an IC50 of 6.2 µM. nih.gov

The antioxidant potential is often linked to the substitution pattern on the pyrazole ring, with the presence of amino and hydroxyl groups being important for activity. researchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom from the pyrazole scaffold to the free radical, thereby neutralizing it. researchgate.net These findings suggest that pyrazole derivatives could be valuable lead structures for developing therapeutic agents to combat oxidative stress-related diseases. researchgate.net

The table below highlights the radical scavenging activity of selected pyrazole derivatives as determined by the DPPH assay.

| Compound/Derivative | Assay | Standard | IC50 Value (μM) |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) 3i | DPPH | Ascorbic Acid | 6.2 ± 0.6 |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) 3c | DPPH | Ascorbic Acid | 20.9 ± 1.2 |

| Pyrazole derivative with catechol moiety 3d | DPPH | Not specified | Excellent activity |

Enzyme Inhibition Studies and Related Mechanistic Pathways

The ability of pyrazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. By targeting enzymes involved in disease pathways, these compounds can exert specific pharmacological effects. Researchers have explored the inhibitory activity of pyrazoles against a variety of enzymes, including those involved in inflammation, cancer, and metabolic disorders. nih.govnih.gov

For example, pyrazole derivatives have been identified as potent inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. nih.gov Molecular docking studies suggest that these compounds may not interact directly with the enzyme's active site but rather block the entry of the substrate, such as linoleic acid. nih.gov Similarly, certain pyrazolyl analogues have shown significant inhibitory activity against xanthine (B1682287) oxidase, an enzyme linked to gout and colon cancer, with one compound exhibiting an IC50 of 0.83 μM. nih.gov

Other enzymes targeted by pyrazole derivatives include urease, butyrylcholinesterase, and carbonic anhydrase. researchgate.netresearchgate.net Specific tridentate pyrazole compounds were found to be selective inhibitors of urease and butyrylcholinesterase. researchgate.net A different set of pyrazole derivatives showed effective inhibition of human carbonic anhydrase isoforms I and II, with KI (inhibition constant) values in the nanomolar range. researchgate.net These studies, often supported by computational modeling, provide insights into the binding modes and structure-activity relationships, guiding the design of more potent and selective enzyme inhibitors.

The following table summarizes the enzyme inhibitory activity of various pyrazole derivatives against different enzyme targets.

| Compound Type | Target Enzyme | Activity Measurement | Result |

| Pyrazolyl Analogue 1 | Xanthine Oxidase (XO) | IC50 | 0.83 μM |

| Pyrazole derivative 3b | Lipoxygenase (LOX) | % Inhibition | Best in series |

| Pyrazole derivatives 1-10 | Carbonic Anhydrase I (hCA I) | KI | 5.13–16.9 nM |

| Pyrazole derivatives 1-10 | Carbonic Anhydrase II (hCA II) | KI | 11.77–67.39 nM |

| Tridentate Pyrazole 4 | Butyrylcholinesterase | % Inhibition | Selective inhibitor |

| Tridentate Pyrazoles 1, 2, 3 | Urease | % Inhibition | Selective inhibitors |

Herbicide Activity in Greenhouse Experiments

In the field of agrochemicals, pyrazole derivatives have gained significant attention for their potential as herbicides. nih.govmdpi.com Greenhouse experiments are a standard method for evaluating the herbicidal efficacy of new compounds against various weed species under controlled conditions. These studies typically assess both pre-emergence (before weeds sprout) and post-emergence (after weeds have emerged) activity. mdpi.com

Several classes of pyrazole derivatives have demonstrated promising herbicidal effects. For instance, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles showed excellent herbicidal activity, with some compounds causing bleaching of green weeds, a characteristic of carotenoid biosynthesis inhibition. nih.gov One compound in this series exhibited a strong post-emergence effect against Digitaria sanguinalis (crabgrass) at a dosage of 750 g a.i. ha⁻¹. nih.gov

Other research has focused on pyrazole derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. nih.gov A synthesized compound, Z21, showed superior pre-emergence inhibition of Echinochloa crusgalli (barnyard grass) compared to commercial herbicides. nih.gov Another study optimized derivatives of the herbicide quinclorac (B55369) by incorporating a 3-methyl-1H-pyrazol-5-yl moiety, resulting in compounds with excellent inhibitory effects on barnyard grass in greenhouse tests, with one compound (10a) having an EC50 of 10.37 g/ha. nih.govresearchgate.net These findings highlight the versatility of the pyrazole scaffold in developing new and effective herbicides. mdpi.com

The table below presents findings from greenhouse assays on the herbicidal activity of different pyrazole derivatives.

| Compound/Derivative | Weed Species | Treatment Type | Dosage | Result |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | Post-emergence | 750 g a.i. ha⁻¹ | 82% inhibition of fresh weight |

| Phenylpyridine-pyrazole 6a, 6c | Digitaria sanguinalis, Abutilon theophrasti | Post-emergence | 150 g a.i./hm² | 50-60% inhibitory activity |

| Pyrazole Isothiocyanate 3-1 | Echinochloa crusgalli | Not specified | EC50 | 64.32 µg/mL |

| Pyrazole Isothiocyanate 3-1 | Cyperus iria | Not specified | EC50 | 65.83 µg/mL |

| Quinclorac derivative 10a | Echinochloa crusgalli | Not specified | EC50 | 10.37 g/ha |

| Quinclorac derivative 8l | Echinochloa crusgalli | Not specified | EC50 | 10.53 g/ha |

Environmental and Sustainability Considerations in the Synthesis of 3 Methyl 1h Pyrazol 4 Ol

Development of Eco-Friendly and Atom-Economical Synthetic Protocols

The development of eco-friendly and atom-economical synthetic methods is central to the sustainable production of pyrazole (B372694) derivatives. Atom economy, a concept that emphasizes the maximal incorporation of starting materials into the final product, is a key metric in evaluating the greenness of a chemical process. jetir.org

Another critical aspect of eco-friendly protocols is the replacement of volatile and toxic organic solvents with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for green chemistry. thieme-connect.com Numerous MCRs for pyrazole synthesis have been successfully performed in aqueous media, often accelerated by the hydrophobic effect. researchgate.net Other green solvents, such as polyethylene (B3416737) glycol (PEG) and ionic liquids, have also been employed effectively. impactfactor.orgresearchgate.net In some cases, reactions can be conducted under solvent-free conditions, completely eliminating solvent-related waste and simplifying product work-up. ias.ac.inresearchgate.netnih.gov

Below is a table comparing different eco-friendly protocols for the synthesis of pyrazole derivatives, which are applicable to the synthesis of 3-methyl-1H-pyrazol-4-ol.

Table 1: Comparison of Eco-Friendly Synthetic Protocols for Pyrazole Derivatives

| Protocol Type | Key Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Aldehydes, Malononitrile (B47326), Hydrazine (B178648) Hydrate (B1144303), β-ketoesters | Water or Ethanol (B145695) | High atom economy, one-pot synthesis, reduced waste. | mdpi.com |

| Ultrasound-Assisted Synthesis | Aldehydes, Malononitrile, Phenylhydrazine (B124118) | PEG-400 and Water | Short reaction times, operational simplicity, catalyst-free. | researchgate.net |

| Solvent-Free Synthesis | Hydrazine Monohydrate, Malononitrile, Ethyl Acetoacetate (B1235776), Aldehydes | Solvent-free, neat conditions | Eliminates solvent waste, easy work-up, atom-economical. | ias.ac.in |

| Aqueous Synthesis | 1,3-Dicarbonyls, Hydrazines | Water, Room Temperature | Environmentally benign, uses a non-toxic solvent. | tandfonline.com |

Design and Implementation of Reusable Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. nih.govjetir.org In pyrazole synthesis, the shift from stoichiometric reagents to catalytic systems, particularly reusable ones, is a significant step towards sustainability. Reusable catalysts reduce costs and environmental impact by allowing for multiple reaction cycles without significant loss of activity. nih.gov

Heterogeneous catalysts are highly favored because their insolubility in the reaction medium allows for easy separation from the product, typically through simple filtration, and subsequent reuse. tandfonline.comnih.gov A variety of materials have been developed as efficient heterogeneous catalysts for pyrazole synthesis:

Nanocatalysts: Materials like nano-ZnO have demonstrated high efficiency, yielding excellent product yields in short reaction times. nih.gov

Magnetic Nanoparticles: Catalysts such as Fe3O4@MCM-41-SO3H combine high catalytic activity with the convenience of magnetic separation, making the recovery process highly efficient. researchgate.net

Solid Acid Resins: Ion-exchange resins like Amberlyst-70 have been used as effective, non-toxic, and thermally stable heterogeneous catalysts in aqueous media. tandfonline.com

Ionic liquids (ILs) have also been explored as recyclable catalysts and reaction media. ekb.eg Their low vapor pressure reduces air pollution, and their tunable properties can enhance reaction rates and selectivity. In many cases, the product can be easily separated, and the ionic liquid can be recovered and reused for several cycles. impactfactor.org

Table 2: Performance of Reusable Catalysts in Pyrazole Synthesis

| Catalyst | Catalyst Type | Reaction Time | Product Yield | Reusability (Cycles) | Reference |

|---|---|---|---|---|---|

| Nano-ZnO | Heterogeneous Nanocatalyst | 15-20 min | ~95% | Not specified | nih.gov |

| Ag/TiO₂ | Heterogeneous Nanocatalyst | 55 min | 78-93% | Not specified | nih.gov |

| Graphene Oxide | Carbocatalyst | 2-6 min | 84-94% | Up to 5 | mdpi.com |

| Amberlyst-70 | Solid Acid Resin | 5-30 min | Good | Recyclable | tandfonline.com |

| [DABCO-EtOH][AcO] | Ionic Liquid | Not specified | Remarkable yields | Not specified | ekb.eg |

Strategies for Waste Minimization and Process Intensification in Pyrazole Synthesis

Waste minimization and process intensification are interconnected strategies aimed at making chemical manufacturing more sustainable. Process intensification involves developing innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. researchgate.net

Alternative energy sources are a key component of process intensification.

Microwave (MW) Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govsci-hub.se This efficiency gain is due to the direct and rapid heating of the reaction mixture. impactfactor.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. researchgate.net The acoustic cavitation created by ultrasound waves generates localized high-temperature and high-pressure zones, accelerating the chemical transformation. researchgate.net

Both microwave and ultrasound-assisted methods often align with green chemistry principles by reducing energy consumption and minimizing the formation of byproducts. benthamdirect.com

Flow chemistry represents a more fundamental shift in process design, moving from traditional batch reactors to continuous-flow systems. nih.gov In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This approach offers superior control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and greater consistency. It is particularly well-suited for process intensification, enabling safer and more efficient production. nih.gov

Table 3: Comparison of Conventional vs. Intensified Synthesis Methods

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 5-20 hours | Thermal/Electric | Well-established, simple setup. | impactfactor.org |

| Microwave Irradiation | 5-20 minutes | Electromagnetic Waves | Rapid heating, significant reduction in reaction time, higher yields. | impactfactor.orgsci-hub.se |

| Ultrasonic Irradiation | 2-5 hours | Sound Energy (>20 kHz) | Accelerated reaction rates, reduced temperature requirements. | impactfactor.orgresearchgate.net |

| Flow Chemistry | ~70 minutes (residence time) | Varies | Enhanced safety, superior process control, high efficiency. | nih.gov |

Future Research Directions and Emerging Trends for 3 Methyl 1h Pyrazol 4 Ol

Exploration of Novel and Diverse Synthetic Methodologies

The synthesis of pyrazole (B372694) cores has traditionally been dominated by the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. rjpbcs.com However, the future of synthesizing 3-methyl-1H-pyrazol-4-ol hydrochloride is poised to embrace more sophisticated and sustainable approaches. A significant emerging trend is the development of multicomponent reactions (MCRs), which offer the advantage of assembling complex molecules from simple starting materials in a single step, thereby enhancing efficiency and reducing waste. mdpi.com Future research could focus on designing a novel MCR strategy for the one-pot synthesis of the 3-methyl-1H-pyrazol-4-ol scaffold.

Another promising avenue lies in the realm of transition-metal-catalyzed reactions. These methods have demonstrated remarkable efficacy in constructing pyrazole rings with high regioselectivity under mild conditions. nih.gov Investigations into catalyst systems, such as those based on copper or palladium, could lead to more efficient and versatile synthetic routes to 3-methyl-1H-pyrazol-4-ol. Furthermore, the exploration of green chemistry principles, including the use of environmentally benign solvents and energy-efficient reaction conditions like microwave irradiation, will be pivotal in developing sustainable synthetic protocols. mdpi.com A comparative overview of traditional versus emerging synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Potential for 3-methyl-1H-pyrazol-4-ol |

|---|---|---|

| Traditional Condensation | Well-established, readily available starting materials. | Baseline for comparison of new methods. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity-oriented. | Development of novel one-pot syntheses. |

| Transition-Metal Catalysis | High regioselectivity, mild reaction conditions, broad substrate scope. | Efficient and controlled ring formation. |

| Green Chemistry Approaches | Reduced environmental impact, enhanced safety. | Sustainable production pathways. |

Discovery of New Derivatization Pathways and Functionalization Strategies

The inherent reactivity of the 3-methyl-1H-pyrazol-4-ol hydrochloride scaffold offers a multitude of opportunities for derivatization, enabling the fine-tuning of its physicochemical properties for various applications. Future research will likely focus on the selective functionalization of the pyrazole ring at its various reactive sites: the N-H and O-H groups, and the C-H bonds of the aromatic ring.

The N-H group of the pyrazole ring is a prime target for substitution, which can significantly influence the compound's biological activity and material properties. globalresearchonline.net Novel methodologies for N-alkylation, N-arylation, and N-acylation will be explored to introduce a wide array of functional groups. Similarly, the hydroxyl group at the C4 position can be a handle for introducing new functionalities through etherification or esterification, thereby modulating properties such as solubility and hydrogen bonding capacity.

A particularly exciting frontier is the direct C-H functionalization of the pyrazole ring. This approach avoids the need for pre-functionalized starting materials and offers a more direct and atom-economical route to novel derivatives. nih.gov Research into regioselective C-H activation at the C5 position, for instance, could lead to a new family of 3-methyl-1H-pyrazol-4-ol derivatives with unique electronic and steric properties.

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. eurasianjournals.comeurasianjournals.com For 3-methyl-1H-pyrazol-4-ol hydrochloride, advanced computational modeling will play a crucial role in predicting its behavior and guiding the design of new derivatives with tailored functionalities.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure, molecular orbitals, and reactivity of the molecule. researchgate.net These calculations can be employed to predict key properties such as bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data. Furthermore, DFT can be used to model reaction mechanisms, providing insights into the transition states and activation energies of synthetic transformations. researchgate.net

Molecular dynamics (MD) simulations will be instrumental in exploring the conformational landscape and intermolecular interactions of 3-methyl-1H-pyrazol-4-ol hydrochloride in different environments. eurasianjournals.com This is particularly relevant for understanding its behavior in solution and its potential interactions with biological macromolecules or material interfaces. The integration of computational modeling with experimental studies will create a synergistic feedback loop, accelerating the discovery and development of new applications for this compound. A summary of computational approaches is provided in Table 2.

Table 2: Computational Modeling Techniques for Pyrazole Research

| Technique | Application for 3-methyl-1H-pyrazol-4-ol | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. | Molecular geometry, electronic properties, reactivity indices. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interaction studies. | Dynamic behavior, solvation effects, binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Potential therapeutic applications. |

Development of Highly Specific and Tunable Functional Materials

The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for the design of advanced functional materials. lifechemicals.com Future research on 3-methyl-1H-pyrazol-4-ol hydrochloride will likely explore its potential in areas such as coordination chemistry, materials science, and supramolecular chemistry.

The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are excellent coordination sites for metal ions. This opens up the possibility of using 3-methyl-1H-pyrazol-4-ol as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. nih.gov By carefully selecting the metal center and reaction conditions, it may be possible to create materials with tailored porosity, catalytic activity, or photoluminescent properties.